2-(3-Amino-4-(methylthio)phenyl)acetic acid
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Overview
Description
2-(3-Amino-4-(methylthio)phenyl)acetic acid is an organic compound that features both an amino group and a methylthio group attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Iron powder in acetic acid is commonly used for reducing nitro groups.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted phenylacetic acids.
Scientific Research Applications
2-(3-Amino-4-(methylthio)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the amino and methylthio groups, making it less versatile in certain reactions.
4-Aminophenylacetic acid: Contains an amino group but lacks the methylthio group.
3-(Methylthio)phenylacetic acid: Contains the methylthio group but lacks the amino group.
Uniqueness
2-(3-Amino-4-(methylthio)phenyl)acetic acid is unique due to the presence of both the amino and methylthio groups, which confer distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C9H11NO2S |
---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(3-amino-4-methylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
KXFWRYQKURYRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC(=O)O)N |
Origin of Product |
United States |
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